molecular formula C18H21ClF3N3O3 B1684368 CBS9106 CAS No. 1076235-04-5

CBS9106

Cat. No.: B1684368
CAS No.: 1076235-04-5
M. Wt: 419.8 g/mol
InChI Key: CMASLSTVVOYJQY-UHFFFAOYSA-N
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Description

SL-801 is a novel small molecule that acts as a reversible inhibitor of Exportin-1 (also known as Chromosome Region Maintenance-1). Exportin-1 is a principal nuclear export protein in eukaryotic cells, responsible for the nuclear-cytoplasmic transport of both proteins and RNAs. Overexpression of Exportin-1 is reported in many cancers, leading to dysregulated protein localization, aberrant cell proliferation, and resistance to apoptosis .

Preparation Methods

The synthesis of SL-801 involves the covalent binding to Cysteine 528 of Exportin-1. The specific synthetic routes and reaction conditions for SL-801 are proprietary and have not been disclosed in detail in publicly available literature. it is known that the compound is designed to maximize its therapeutic index by ensuring reversible binding to Exportin-1, unlike other inhibitors that bind irreversibly .

Chemical Reactions Analysis

SL-801 undergoes several types of chemical reactions, primarily focusing on its interaction with Exportin-1. The compound binds covalently to Cysteine 528, blocking the ability of Exportin-1 to interact with substrate cargos such as p53, FOXO, p21, and p27. This interaction leads to potent inhibition of Exportin-1-dependent nuclear export, cell cycle arrest, and induction of apoptosis in a time- and dose-dependent manner .

Scientific Research Applications

SL-801 has broad and potent anti-cancer activity and has been investigated against a wide range of solid and hematologic malignancies. It has demonstrated significant cytotoxicity in various cancer cell lines, including breast, brain, cervical, ovarian, gastric, kidney, liver, lung, melanoma, prostate, and sarcoma lines. The compound has shown 50% growth inhibitory values of less than or equal to 10 nanomolar in 21.3% of cell lines and less than or equal to 100 nanomolar in 95.8% of cell lines .

Mechanism of Action

SL-801 exerts its effects by binding covalently to Cysteine 528 of Exportin-1, blocking its interaction with substrate cargos. This inhibition results in the accumulation of tumor suppressor proteins in the nucleus, leading to cell cycle arrest and induction of apoptosis. The compound’s reversible binding characteristic allows for a potentially improved safety profile and therapeutic window compared to other irreversible inhibitors .

Comparison with Similar Compounds

SL-801 is unique in its reversible binding to Exportin-1, which contrasts with other inhibitors like leptomycin B that bind irreversibly and cause significant toxicities. Similar compounds include other Exportin-1 inhibitors, but SL-801’s reversible binding and broad cytotoxic activity across various cancer cell lines make it a promising candidate for further development .

Properties

IUPAC Name

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3,3-dimethylbutoxymethyl)-4-methylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N3O3/c1-10-11(9-28-8-7-17(2,3)4)16(27)25(15(10)26)24-13-6-5-12(14(19)23-13)18(20,21)22/h5-6H,7-9H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMASLSTVVOYJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)COCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076235-04-5
Record name CBS-9106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076235045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FELEZONEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAW9EP9BXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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